molecular formula C19H21NO6 B1626530 Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate CAS No. 557795-97-8

Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate

Cat. No. B1626530
M. Wt: 359.4 g/mol
InChI Key: DNSUDLABFAFLEM-UHFFFAOYSA-N
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Description

Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate is a chemical compound with the empirical formula C19H21NO6 . It has a molecular weight of 359.37 . This compound is used as a starting monomer for a variety of ethylenedioxypyrrole (EDOP) conductive and electrooptical polymers .


Synthesis Analysis

A high yielding synthetic route toward 3,4-alkylenedioxy-functionalized pyrroles has been achieved by performing tandem Mitsunobu reactions on diethyl 1-benzyl-3,4-dihydroxypyrrole-2,5-dicarboxylate using a variety of 1,2-alkanediols or 1,3-alkane .


Molecular Structure Analysis

The SMILES string of this compound is CCOC(=O)c1c2OCCOc2c(C(=O)OCC)n1Cc3ccccc3 . The InChI key is DNSUDLABFAFLEM-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is especially useful as an electron-rich monomer which yields highly electroactive and stable conducting polymers . These polymers have diverse applications .


Physical And Chemical Properties Analysis

This compound has a melting point range of 92-110 °C . It has an assay of 95% .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate is used in the synthesis of various organic compounds. For instance, its reaction with oxygen in aqueous base yields oxidation products like ethyl 1-methyl-2-oxo-3-hydroxy-5-phenyl-3-pyrroline-4-carboxylate (Campaigne & Shutske, 1974).
  • Palladium-catalyzed cyclization of this compound with propargylic carbonates leads to the formation of 2-alkylidenepyrrolo[c]-1,4-dioxane derivatives (Zong, Abboud, & Reynolds, 2004).
  • A high yielding synthetic route towards 3,4-alkylenedioxy-functionalized pyrroles has been achieved using tandem Mitsunobu reactions on this compound (Zong, Groenendaal, & Reynolds, 2006).

Material Science and Engineering Applications

  • In material science, it's used in the synthesis of electropolymerizable monomers, contributing to the development of advanced conjugated systems with predictable electronic and structural properties (Kurtay et al., 2020).

Other Chemical Applications

  • This compound also plays a role in organic synthesis, such as in the formation of cyclopent[cd]azulene and benz[cd]azulene derivatives via Friedel–Crafts-type ring closure (Nakadate, Morita, & Takase, 1977).
  • It is used in the synthesis of chiral bipyrroles, aiding in the exploration of novel molecular structures (Skowronek & Lightner, 2003).

Safety And Hazards

When handling this compound, it is advised to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. It is also recommended to obtain special instructions before use and to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions of this compound lie in its potential to synthesize new functionalized derivatives of 3,4-ethylenedioxypyrrole (EDOP) and 3,4-(1,3-propylenedioxy)pyrrole (ProDOP) which can yield highly electroactive and stable conducting polymers useful for a diverse set of applications .

properties

IUPAC Name

diethyl 6-benzyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6/c1-3-23-18(21)14-16-17(26-11-10-25-16)15(19(22)24-4-2)20(14)12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSUDLABFAFLEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=C(N1CC3=CC=CC=C3)C(=O)OCC)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514488
Record name Diethyl 6-benzyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate

CAS RN

557795-97-8
Record name Diethyl 6-benzyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

ADC01 (2.9 g, 16.9 mmol) was slowly added to a solution of N-benzyl-3,4-dihydroxypyrrole-2,5-dicarboxylic acid diethyl ester (2.6 g, 7.7 mmol), ethylene glycol (0.5 g, 8.5 mmol), and PH02 (4.4 g, 16.9 mmol) in dry tetrahydrofuran (150 ml) at 0° C. The reaction mixture was allowed to warm to 25° C., stirred for 3 h, and then was refluxed for 21 h. The reaction mixture was then allowed to cool to 25° C. and was concentrated by rotary evaporator to remove the tetrahydrofuran. The residue was diluted with diethyl ether and allowed to stand overnight to enable the tributylphosphine oxide to precipitate out. The tributylphosphine oxide was then removed by filtration and the residue purified by chromatography on silica gel (eluant: ethyl acetate/hexane=3/1) to give 6-benzyl-2, 3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid diethyl ester as a colourless solid in 2.3 g (85%) yield as characterized by 1H NMR, 13C NMR, HRMS, and elemental analysis.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Small, LE Metal, SC Equipment - Citeseer
Number of citations: 2

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